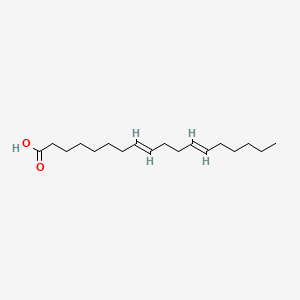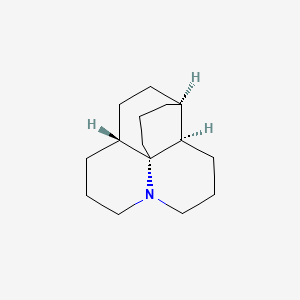
Lycopodane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycopodane is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitory Activity
Lycopodane-type alkaloids, particularly from Icelandic Lycopodium annotinum ssp. alpestre, have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase activities. This study highlights the possibility of modifying the lycopodane skeleton to potentially develop more active analogues (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).
Bioactivity in Nervous System Disorders
Lycopodane-type alkaloids from Huperzia serrata, including a new lycopodane-type alkaloid, demonstrated antagonist effects on the N-methyl-d-aspartate receptor. This suggests potential applications in treating nervous system disorders (Yang et al., 2010).
Synthesis of Complex Polycyclic Structures
Research on lycopodane alkaloids has been pivotal in organic chemistry, particularly in synthesizing complex polycyclic structures. This includes efforts to synthesize clavolonine and related structures, showcasing the diverse potential of lycopodane derivatives (Evans & Scheerer, 2005).
Development of Novel Lycopodane-Derived Alkaloids
Novel lycopodane-derived alkaloids, like annotinolides A-C from Lycopodium annotinum, show unique structural properties, such as unprecedented polycyclic skeletons. These compounds offer new avenues for exploration in pharmaceutical research (Tang et al., 2016).
Exploration of Unique Alkaloid Structures
Studies on plants like Palhinhaea cernua have led to the discovery of novel Lycopodium alkaloids with unique structural configurations. These discoveries continue to expand the understanding of lycopodane alkaloids and their potential applications (Dong et al., 2012).
Potential in Treating Neurodegenerative Diseases
The fawcettimine class of Lycopodium alkaloids, derived from the lycopodane core, shows promise in the development of treatments for Alzheimer’s and other neurodegenerative diseases. This highlights the therapeutic potential of lycopodane derivatives in clinical settings (Linghu, Kennedy‐Smith, & Toste, 2007).
Lycopodane Alkaloids in Traditional Medicine
Lycopodane alkaloids from various Lycopodium species have been traditionally used for treating central nervous system conditions. Recent pharmacological studies confirm their efficacy, particularly in Alzheimer's disease, supporting their traditional use (Konrath et al., 2012).
Propiedades
Nombre del producto |
Lycopodane |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
(1S,2R,10S,13S)-6-azatetracyclo[8.6.0.01,6.02,13]hexadecane |
InChI |
InChI=1S/C15H25N/c1-4-12-7-8-13-5-2-10-16-11-3-6-14(12)15(13,16)9-1/h12-14H,1-11H2/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
WEUSZYFSAZZUMH-YJNKXOJESA-N |
SMILES isomérico |
C1C[C@H]2CC[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4 |
SMILES canónico |
C1CC2CCC3CCCN4C3(C1)C2CCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
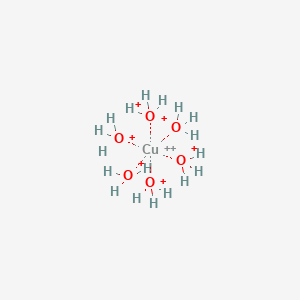
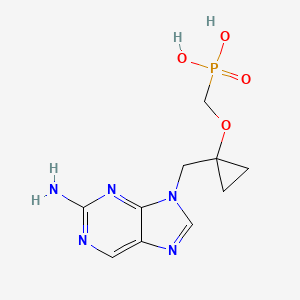
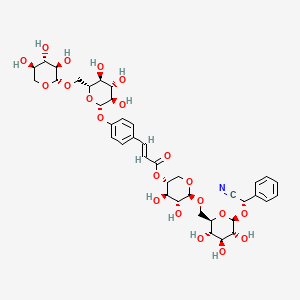
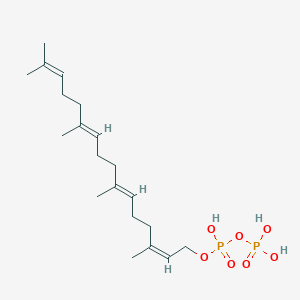
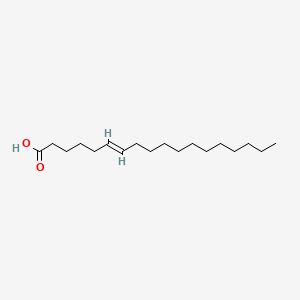

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
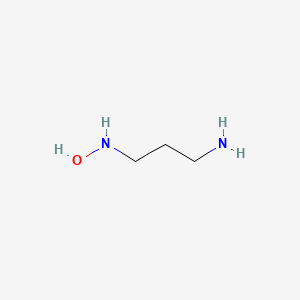
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
